Forestine

Description

Contextualization of Forestine within Natural Products Chemistry

Natural products chemistry is concerned with the isolation, identification, structure elucidation, and synthesis of naturally occurring compounds, as well as the study of their biosynthesis and biological properties. This compound is situated within this domain as a natural product isolated from plant sources medchemexpress.commedchemexpress.com. Diterpenoids, the broader class to which this compound belongs, represent a large and diverse group of plant compounds known for their varied roles in plant life and their potential interactions with other organisms ontosight.ai. This compound's presence in nature makes it a subject of interest for researchers exploring the chemical diversity of the plant kingdom and the potential applications of plant metabolites.

Historical Perspectives on the Discovery and Initial Characterization of this compound

The discovery and initial characterization of this compound were reported in the academic literature in the mid-1980s. Specifically, the structures of this compound and a related compound, Foresticine, were detailed in a publication by S. W. Pelletier and colleagues in the Journal of Natural Products in 1984 medchemexpress.commedchemexpress.comacs.org. This work marked the formal introduction of this compound as a distinct chemical entity to the scientific community, providing the foundational data regarding its molecular structure and source.

Classification and Definitive Nomenclature of this compound within the Diterpenoid Alkaloid Class

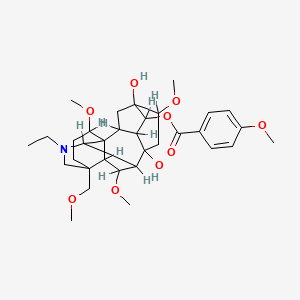

This compound is definitively classified as a diterpenoid alkaloid. More specifically, it belongs to the C19-diterpenoid alkaloid subtype medchemexpress.commedchemexpress.com. Diterpenoid alkaloids are characterized by a diterpene skeleton that has been modified by the incorporation of a nitrogen atom, typically derived from the amination of tetracyclic or pentacyclic diterpenoids mdpi.commdpi.comthieme-connect.comnih.gov. This compound possesses a core aconitane (B1242193) skeleton ontosight.ai. Its systematic nomenclature, such as aconitane-8,13,14-triol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 14-(4-methoxybenzoate), (1alpha,6alpha,14alpha,16beta)-, reflects its complex chemical structure and its relationship to the aconitane framework ontosight.ainih.gov. Diterpenoid alkaloids are broadly categorized based on the number of carbon atoms in their skeleton, primarily into C18, C19, and C20 classes, with C19 being the most numerous mdpi.commdpi.comnih.gov. This compound's identification as a C19-diterpenoid alkaloid places it within this significant and structurally diverse group.

Significance of Diterpenoid Alkaloids in Contemporary Chemical Biology Research

Diterpenoid alkaloids hold considerable significance in contemporary chemical biology research due to their intricate structural complexity and a wide spectrum of reported biological activities mdpi.commdpi.comresearchgate.netsioc-journal.cn. These compounds often feature complex cage-like skeletons with multiple stereogenic centers and various oxygenated substituents, presenting synthetic challenges and making them interesting targets for organic chemists sioc-journal.cn. Beyond their structural novelty, diterpenoid alkaloids have been investigated for diverse biological effects, including anti-inflammatory, analgesic, anti-arrhythmic, antimicrobial, and neuroprotective properties mdpi.commdpi.comthieme-connect.comresearchgate.net. Research indicates that many of these activities are associated with interactions with voltage-gated ion channels, particularly sodium and potassium channels thieme-connect.com. The ongoing discovery of new diterpenoid alkaloids and the exploration of their biological interactions highlight their continued importance as subjects of study in chemical biology, offering potential avenues for understanding biological processes and inspiring the development of new chemical tools or lead compounds.

Structure

2D Structure

Properties

IUPAC Name |

[11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO9/c1-7-34-16-30(17-38-2)13-12-21(40-4)33-20-14-31(36)22(41-5)15-32(37,24(27(33)34)25(42-6)26(30)33)23(20)28(31)43-29(35)18-8-10-19(39-3)11-9-18/h8-11,20-28,36-37H,7,12-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDLZZSRQWCCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919519 | |

| Record name | 20-Ethyl-8,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91794-14-8 | |

| Record name | Forestine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091794148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-8,13-dihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Chemotaxonomic Considerations of Forestine

Natural Occurrence and Botanical Distribution of Forestine

This compound is a naturally occurring chemical compound. Its presence has been specifically documented in certain plant species, contributing to their unique chemical profiles.

Isolation from Primary Plant Species: Aconitum forrestii Stapf

This compound is a C19-diterpenoid alkaloid that has been isolated from the roots of Aconitum forrestii Stapf. medchemexpress.commedchemexpress.euacs.org Chemical investigations of Aconitum forrestii roots have led to the isolation of this compound along with other known alkaloids such as chasmanine, talatizamine, and yunaconitine (B1683533). acs.orgresearchgate.netresearchgate.net The isolation typically involves extraction from the plant material, often using solvents like ethanol, followed by chromatographic separation techniques. acs.orgclockss.org Early studies reported the isolation of this compound in amorphous form. acs.org

Comparative Analysis of Diterpenoid Alkaloid Profiles Across Aconitum Species

The genus Aconitum is well-known for producing a wide array of diterpenoid alkaloids, which are classified into C18-, C19-, and C20- types based on their carbon skeletons. nih.govmdpi.com While this compound is specifically linked to Aconitum forrestii, the diterpenoid alkaloid profiles can vary significantly between different Aconitum species and even within different tissues of the same plant. frontiersin.orgfrontiersin.org

Aconitum species are widely distributed, primarily in the mountainous regions of the Northern Hemisphere. wikipedia.orgfloranorthamerica.org Aconitum forrestii itself is native to parts of Southwest China. kew.org The production of diterpenoid alkaloids is a characteristic feature of the Aconitum genus and is considered important for their defense mechanisms. floranorthamerica.orgontosight.ai

Biosynthetic Pathways and Precursor Relationships of this compound

The biosynthesis of diterpenoid alkaloids in Aconitum species is a complex process that involves the formation of a diterpene skeleton followed by amination and various modification steps. nih.govmdpi.comfrontiersin.orgfrontiersin.org

Proposed Terpenoid and Alkaloid Biosynthesis Pathways Relevant to this compound

The biosynthesis of diterpenoid alkaloids, including C19-diterpenoid alkaloids like this compound, is understood to originate from the terpenoid biosynthesis pathways. frontiersin.orgmdpi.com The initial steps involve the formation of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. frontiersin.orgmdpi.com These five-carbon units are then condensed to form geranylgeranyl pyrophosphate (GGPP), a 20-carbon diterpene precursor. frontiersin.org

GGPP is then cyclized by ent-CPP synthases (CPS) to form ent-copalyl diphosphate (ent-CPP), which is a key intermediate in the biosynthesis of various diterpene skeletons, including the ent-kaurene (B36324) framework common to many diterpenoid alkaloids in Aconitum. frontiersin.org The diterpene skeleton then undergoes a series of modifications, including oxidation, cyclization, and the introduction of a nitrogen atom, typically derived from amino acids like ethanolamine. nih.govmdpi.comnih.gov

The biosynthesis of diterpenoid alkaloids can be broadly divided into stages: diterpene precursor formation, diterpenoid alkaloid skeleton formation, and subsequent modifications. frontiersin.org While the precise pathway leading directly to this compound has not been fully elucidated, it is understood to follow this general scheme, building upon a C20-diterpene skeleton that undergoes rearrangement and loss of a carbon to form the C19 framework, followed by specific oxygenation, methylation, and esterification patterns characteristic of this compound. ontosight.ai The presence of an anisoyl group in this compound acs.org indicates the involvement of pathways related to the biosynthesis of aromatic compounds, likely stemming from the shikimate pathway, which provides precursors for aromatic amino acids and other aromatic structures. nih.gov

Enzymatic Components and Mechanistic Steps in this compound Biosynthesis

The transformation of diterpene skeletons into complex diterpenoid alkaloids involves a suite of enzymes. Key enzymatic components implicated in diterpenoid alkaloid biosynthesis in Aconitum and related genera include terpene synthases (such as CPS), cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases. frontiersin.orgfrontiersin.orgnih.gov

Terpene synthases are responsible for the initial cyclization of GGPP. frontiersin.orgnih.gov Cytochrome P450 enzymes play crucial roles in oxidation and hydroxylation steps, modifying the diterpene skeleton. frontiersin.orgfrontiersin.orgnih.gov O-methyltransferases catalyze the addition of methyl groups to hydroxyl or other functional groups, a common modification in diterpenoid alkaloids like this compound which contains multiple methoxy (B1213986) groups. acs.orgontosight.ai BAHD acyltransferases are involved in the esterification of hydroxyl groups with acyl moieties, such as the anisoyl group found in this compound. acs.orgfrontiersin.orgontosight.ai

Research using transcriptomic and metabolomic analyses in Aconitum species has identified candidate genes encoding these enzyme classes that correlate with the accumulation of diterpenoid alkaloids. frontiersin.orgfrontiersin.org For example, studies in Aconitum pendulum identified numerous candidate enzyme genes related to diterpenoid alkaloid synthesis, including CYPs, OMTs, and BAHD acyltransferases, and found correlations between gene expression levels and alkaloid content in different tissues. frontiersin.orgfrontiersin.org Similarly, research on Delphinium grandiflorum and Aconitum plicatum has identified enzymes involved in the entry steps of diterpenoid alkaloid biosynthesis, including terpene synthases, cytochrome P450s, and a reductase involved in nitrogen incorporation. nih.gov

While specific enzymatic steps directly converting a precursor to this compound have not been fully detailed, the general enzymatic machinery involved in the late stages of diterpenoid alkaloid biosynthesis, including oxidation, methylation, and esterification of a C19-diterpenoid skeleton, is understood to be responsible for the formation of its specific structural features. acs.orgontosight.ai Further research is needed to fully elucidate the precise sequence of enzymatic reactions and the specific enzymes responsible for the complete biosynthesis of this compound.

Mechanistic Investigations of Forestine S Biological Interactions

Elucidation of Cellular and Molecular Targets of Forestine

Understanding how this compound interacts with specific cellular components is crucial for determining its biological functions. Studies aim to identify the precise molecules and pathways influenced by this compound.

Identification of Specific Protein and Receptor Interactions

Investigations into the molecular targets of this compound suggest potential interactions with various enzymes. Research indicates that this compound may exhibit inhibitory effects on enzymes such as α-glucosidase, α-amylase, tyrosinase, and urease. mdpi.comresearchgate.netnih.gov The inhibition of α-glucosidase and α-amylase is a strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. nih.govwikipedia.orgbrieflands.commdpi.com Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis, and its inhibition is relevant to addressing hyperpigmentation disorders. acgpubs.orgontobee.orgnih.govmdpi.com The interaction of this compound with these specific protein targets suggests potential applications in metabolic regulation and dermatology.

Investigation of Intracellular Signaling Pathway Modulation

This compound has been implicated in the modulation of intracellular signaling pathways, particularly the NF-κB pathway. mdpi.commed-life.cn The NF-κB pathway is a critical regulator of genes involved in immune responses, inflammation, and stress responses. cellsignal.comwikipedia.orgnih.govfrontiersin.org Modulation of this pathway by this compound could contribute to its observed anti-inflammatory effects. qascf.com

Biological Activities and Underlying Molecular Mechanisms

This compound has demonstrated several key biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. The mechanisms behind these activities are being actively investigated.

Antimicrobial Action: Characterization of Target Microorganisms and Inhibition Mechanisms

This compound has shown antimicrobial properties, demonstrating the ability to inhibit the growth of certain microorganisms. plantaedb.comontosight.ai While the precise mechanisms of its antimicrobial action are still being fully elucidated, studies on other bioactive compounds suggest potential interactions with microbial cell walls and membranes, leading to increased permeability and disruption. researchgate.netzu.edu.pknih.gov Further research is needed to characterize the specific target microorganisms and the detailed mechanisms by which this compound exerts its inhibitory effects.

Anti-inflammatory Effects: Investigation of Mediators and Pathways Involved in Inflammation Modulation (e.g., Nitric Oxide Production Inhibition)

This compound exhibits anti-inflammatory effects, which are believed to involve the modulation of inflammatory mediators and pathways. plantaedb.comontosight.airesearchgate.net A notable aspect of its anti-inflammatory activity is the inhibition of nitric oxide (NO) production. plantaedb.comresearchgate.net NO is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) during inflammation. nih.govnih.gov Compounds that inhibit NO production are considered to have anti-inflammatory potential. nih.gov The modulation of the NF-κB pathway, which regulates iNOS expression, is a likely mechanism contributing to this compound's effect on NO production. cellsignal.comwikipedia.orgnih.govfrontiersin.orgnih.gov

Antioxidant Activities: Exploration of Mechanisms for Free Radical Neutralization and Redox Homeostasis Modulation

This compound has demonstrated antioxidant activities, suggesting its ability to counteract oxidative stress. plantaedb.comontosight.airesearchgate.net Antioxidants function by neutralizing free radicals through mechanisms such as electron donation or hydrogen atom transfer, thereby reducing cellular damage. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net They can also modulate redox homeostasis by influencing the activity or expression of enzymes involved in the generation or detoxification of reactive species. nih.gov The specific mechanisms by which this compound neutralizes free radicals and modulates redox balance require further detailed investigation.

Summary of Potential Enzyme Interactions and Biological Activities:

| Enzyme Target | Potential Effect | Related Biological Activity | Supporting Evidence |

| α-Glucosidase | Inhibition | Metabolic Regulation (Diabetes) | mdpi.commdpi.com |

| α-Amylase | Inhibition | Metabolic Regulation (Diabetes) | mdpi.combrieflands.com |

| Tyrosinase | Inhibition | Dermatology (Hyperpigmentation) | acgpubs.orgontobee.orgnih.govmdpi.com |

| Urease | Inhibition | mdpi.com |

Summary of Signaling Pathway Modulation and Biological Activities:

| Signaling Pathway | Modulation Effect | Related Biological Activity | Supporting Evidence |

| NF-κB Pathway | Modulation | Anti-inflammatory | mdpi.commed-life.cnqascf.com |

Summary of Biological Activities and Potential Mechanisms:

| Biological Activity | Proposed Mechanisms | Supporting Evidence |

| Antimicrobial | Interaction with cell walls/membranes, metal chelation (?) | plantaedb.comontosight.airesearchgate.netzu.edu.pknih.gov |

| Anti-inflammatory | Inhibition of NO production, NF-κB pathway modulation | mdpi.commed-life.cnplantaedb.comontosight.airesearchgate.netresearchgate.netnih.govnih.gov |

| Antioxidant | Free radical neutralization, redox homeostasis modulation | researchgate.netnih.govmed-life.cnplantaedb.comontosight.airesearchgate.netfrontiersin.orgnih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound's Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological effects. For diterpenoid alkaloids like this compound, which possess complex polycyclic structures, SAR investigations aim to delineate the specific functional groups and spatial arrangements critical for observed bioactivities such as anti-inflammatory, antioxidant, and tyrosinase inhibitory effects. While comprehensive, dedicated SAR studies specifically focused on this compound are limited in the currently available literature, insights can be drawn from studies on structurally related C19-diterpenoid alkaloids found in the same plant genera, particularly Aconitum species.

The core aconitane (B1242193) skeleton, characteristic of C19-diterpenoid alkaloids, provides a rigid framework upon which various substituents are attached. These substituents, including hydroxyl, methoxy (B1213986), methoxymethyl, and ester groups, are understood to play significant roles in modulating the interaction of these compounds with biological targets, thereby influencing their potency and spectrum of activities. General SAR principles for diterpenoid alkaloids suggest that the polycyclic nature, the presence of a tertiary nitrogen atom, and the nature and position of substituents, particularly at positions C8, C13, and C14, are crucial determinants of their biological profiles, including their affinity for ion channels and other potential targets nih.govuni.lu.

Correlating Specific Structural Motifs with Observed Bioactivities

Direct experimental data explicitly correlating specific structural motifs of this compound with its observed anti-inflammatory, antioxidant, or tyrosinase inhibitory activities are not extensively detailed in the examined literature. However, research on related C19-diterpenoid alkaloids provides a basis for understanding potential relationships.

Studies on a series of C19-diterpenoid alkaloids isolated from Aconitum laeve, including foresticine, neoline, delvestine, and chasmanine, have investigated their tyrosinase inhibitory, antioxidant, and anti-inflammatory properties metabolomicsworkbench.orgnih.gov. While this compound itself was not the primary focus of the detailed SAR discussion in these specific studies, its structural similarity to these co-occurring alkaloids suggests that shared or analogous structural features may contribute to similar bioactivities. For instance, the presence and position of hydroxyl and methoxy groups, as well as ester functionalities (such as the 14-(4-methoxybenzoate) group in this compound), are likely to influence interactions with enzymes like tyrosinase or modulate inflammatory pathways metabolomicsworkbench.orgnih.govnih.gov.

General SAR studies on tyrosinase inhibitors from other natural product classes, such as flavonoids and coumarins, highlight the importance of specific functional groups like hydroxyl groups and certain ring structures for chelating copper in the enzyme's active site or scavenging free radicals uni.lucenmed.comchem960.com. While this compound's structure is distinct from these compounds, the principle that the arrangement and nature of oxygen-containing functionalities are key for such activities is likely transferable.

The anti-inflammatory activity of diterpenoid alkaloids is often associated with their ability to interfere with inflammatory mediators or pathways. While specific motifs in this compound for this activity are not explicitly defined, comparative studies with related alkaloids exhibiting varying degrees of anti-inflammatory effects could implicitly point to the structural features responsible nih.govnih.gov.

Comparative Pharmacological Profiling with Structurally Related Diterpenoid Alkaloids

This compound has been isolated alongside other C19-diterpenoid alkaloids from Aconitum species, including Aconitum forrestii and Aconitum georgei. These related compounds often share the core aconitane skeleton but differ in their substitution patterns nih.govnih.gov. Examples of such structurally related alkaloids include foresticine, chasmanine, neoline, yunaconitine (B1683533), pseudaconine, 14-acetylalatisamine, austroconitine B, and talatisamine (B1682923) metabolomicsworkbench.orgnih.govnih.govnih.gov.

Comparative pharmacological profiling of these related alkaloids has revealed variations in their biological activities. For instance, studies on alkaloids from Aconitum laeve demonstrated differential inhibitory effects on tyrosinase among foresticine, neoline, delvestine, and chasmanine, indicating that subtle structural differences within the C19-diterpenoid framework can significantly impact activity metabolomicsworkbench.orgnih.gov. Similarly, variations in antioxidant and anti-inflammatory activities have been observed among different diterpenoid alkaloids nih.govnih.gov.

For example, if this compound exhibited stronger tyrosinase inhibition compared to a related alkaloid lacking the 14-(4-methoxybenzoate) group, it would suggest a positive contribution of this motif to that specific activity. Conversely, if another alkaloid with a different substitution pattern showed higher anti-inflammatory activity, it could indicate the importance of those particular structural features for modulating inflammatory responses.

Analytical and Spectroscopic Characterization Techniques in Forestine Research

Advanced Spectroscopic Methods for Forestine Structure Elucidation

Spectroscopic techniques provide invaluable data regarding the structural features and connectivity of atoms within a molecule. For complex natural products such as this compound, a combination of methods is typically employed to piece together the complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic structure elucidation, offering detailed information about the carbon-hydrogen framework and functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable in this compound research.

1D NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, provide initial insights into the types of protons and carbons present, their chemical environments, and their relative numbers. The chemical shifts in these spectra are indicative of the electronic environment of the nuclei, while splitting patterns in ¹H NMR reveal scalar couplings between neighboring protons, indicating connectivity. nih.gov

2D NMR techniques offer more detailed connectivity information. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds. nih.gov Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from protons and carbons. HSQC typically shows correlations between directly bonded protons and carbons, while HMBC reveals correlations across two or three bonds, providing crucial information for establishing the carbon skeleton and identifying quaternary carbons and functional groups. nih.gov These 2D methods are particularly powerful in elucidating the complex, often polycyclic, structures found in natural products like this compound. plantaedb.comnih.gov The combination of 1D and 2D NMR data allows researchers to build a comprehensive model of the molecular connectivity.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of this compound. HRMS provides a highly precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often with accuracy in the millidalton range. This high accuracy allows for the determination of the elemental formula by comparing the experimental mass to theoretically calculated masses for various combinations of atoms. nih.govnih.gov

Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or High-Resolution Electron Ionization Mass Spectrometry (HREIMS) are commonly used. The fragmentation pattern observed in the mass spectrum can also provide structural information by revealing characteristic fragment ions corresponding to specific substructures within the this compound molecule. nih.gov LC-MS/HRMS, which couples liquid chromatography with HRMS, is a powerful tool for analyzing complex mixtures and obtaining accurate mass data on individual components, including this compound. nih.govnih.govjpalliativecare.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the this compound molecule. This technique measures the vibrations of bonds between atoms when exposed to infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. nih.govwikidata.orgdrugs.com

Analysis of the IR spectrum of this compound can reveal the presence of key functional groups such as hydroxyl (O-H) stretches (typically appearing as a broad band around 3200-3600 cm⁻¹), carbonyl (C=O) stretches (sharp peak around 1650-1780 cm⁻¹), and carbon-carbon double bond (C=C) stretches (around 1600-1680 cm⁻¹). nih.govwikidata.orgdrugs.comsigmaaldrich.combohrium.com The "fingerprint region" of the IR spectrum (typically below 1500 cm⁻¹) contains a complex pattern of bands that is unique to each compound and can be used for identification by comparison to reference spectra. nih.govwikidata.org

X-ray Crystallography for Definitive Stereochemical Assignment

For compounds that can be obtained as suitable single crystals, X-ray crystallography provides the most definitive method for determining the three-dimensional structure, including the absolute configuration of chiral centers. fishersci.canih.govjkchemical.com By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the atoms in a crystal, the precise positions of the atoms in the molecule can be determined. jkchemical.comlatoxan.com

X-ray crystallography yields a detailed 3D representation of the molecule, showing bond lengths, bond angles, and torsional angles. This information is crucial for confirming the connectivity established by NMR and for unequivocally assigning the stereochemistry at each chiral center. fishersci.canih.gov While obtaining suitable crystals of natural products can sometimes be challenging, a successful X-ray crystallographic analysis of this compound would provide irrefutable proof of its solid-state structure and stereochemistry.

Chromatographic Techniques for the Isolation, Purification, and Purity Assessment of this compound

Chromatographic techniques are indispensable for separating this compound from the complex mixtures in which it is typically found in nature and for ensuring its purity for subsequent analysis and study.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the isolation, purification, and purity assessment of organic compounds, including natural products like this compound. metabolomicsworkbench.orgctdbase.org HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.

Method development in HPLC for this compound involves optimizing parameters such as the choice of stationary phase (e.g., reversed-phase C18 column), mobile phase composition (e.g., mixtures of water and organic solvents like methanol (B129727) or acetonitrile, often with modifiers), flow rate, and detection wavelength (typically using a UV-Vis detector if this compound has a chromophore). metabolomicsworkbench.orgtcmsp-e.com

Preparative HPLC can be used to isolate and purify this compound from crude extracts or partially purified fractions, yielding a sample of sufficient purity for spectroscopic analysis and biological testing. ctdbase.orgtcmsp-e.com Analytical HPLC methods are then employed to assess the purity of the isolated compound and to quantify its presence in mixtures. metabolomicsworkbench.orgtcmsp-e.com The development of a robust HPLC method is critical to ensure reliable and reproducible results in this compound research.

Advanced Preparative Separation Methods for Natural Product Isolation

The isolation of natural products such as this compound from their plant sources is a critical initial step in their study. This compound is a C19-diterpenoid alkaloid found in the roots of Aconitum forrestii Stapf. medchemexpress.commedchemexpress.euresearchgate.netias.ac.in The complexity of plant extracts, containing a vast array of compounds, necessitates the use of advanced preparative separation techniques to obtain the target compound in sufficient purity and quantity for further research.

Early investigations into the constituents of Aconitum forrestii led to the isolation of this compound. researchgate.netias.ac.in While the specific detailed preparative protocol used in the initial isolation of this compound in the 1984 study by Pelletier et al. is not extensively detailed in the provided search snippets, the isolation of diterpenoid alkaloids from Aconitum species typically involves a sequence of chromatographic methods. ias.ac.in

Advanced preparative separation techniques commonly employed in natural product isolation include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Preparative HPLC is a widely used technique for isolating natural products from complex mixtures. researchgate.netresearchgate.netgrinnell.edugoogle.com It involves separating compounds based on their differential interactions with a stationary phase and a mobile phase, scaled up to handle larger sample loads compared to analytical HPLC. Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC), are suitable for separating polar compounds often found in plant extracts. researchgate.net

Supercritical Fluid Chromatography (SFC) has also emerged as an efficient method for preparative separations, particularly for chiral compounds, offering advantages such as faster separation times and easier removal of the mobile phase (typically supercritical CO2 with a co-solvent) compared to HPLC. jasco-global.comresearchgate.net While the direct application of preparative SFC specifically for this compound is not detailed in the search results, SFC is recognized for its utility in isolating pure compounds from various sources, including natural products. jasco-global.comresearchgate.net

Other techniques mentioned in the context of diterpenoid alkaloid isolation, which can be used in a preparative manner, include pH gradient extraction, preparative thin layer chromatography (PTLC), gel permeation chromatography, vacuum liquid chromatography (VLC), counter current distribution, droplet counter current chromatography (DCCC), and high performance centrifugal partition chromatography (HPCPC). ias.ac.in The choice of method depends on the chemical properties of the target compound and the complexity of the matrix. Preparative chromatography is essential for obtaining highly pure compounds for structure identification, activity testing, and quantitative analysis. chromatographyonline.com

Future Directions and Emerging Research Avenues for Forestine

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

A critical future direction for Forestine research involves the development and application of advanced in vitro and in vivo models specifically tailored to elucidate its biological mechanisms. Current studies on this compound and related compounds are largely preliminary, highlighting the need for more detailed pharmacological investigations ontosight.ai.

In vitro models, conducted in controlled laboratory environments using cells or tissues, are essential for understanding molecular pathways and biological processes liveonbiolabs.comcusabio.com. For instance, studies on diterpenoid alkaloids from Aconitum episcopale, which include this compound, have utilized in vitro toxicity testing on rat cardiomyocyte H9c2 cells to determine median inhibition concentrations (IC50 values) ijournals.cn. This type of research provides foundational data on cellular responses.

| Compound | IC50 on H9c2 cells (μg/mL) | Source Plant |

| This compound | 163.8 - 341.6 | Aconitum episcopale |

| yunaconitine (B1683533) | 163.8 - 341.6 | Aconitum episcopale |

| crassicauline A | 163.8 - 341.6 | Aconitum episcopale |

| vilmorrianine C | 163.8 - 341.6 | Aconitum episcopale |

| falconeridine | 163.8 - 341.6 | Aconitum episcopale |

| 14-O-acetylsachaconitine | 163.8 - 341.6 | Aconitum episcopale |

| sachaconitine | 163.8 - 341.6 | Aconitum episcopale |

| chasmanine | 163.8 - 341.6 | Aconitum episcopale |

| vilmotenitine A | 163.8 - 341.6* | Aconitum episcopale |

*Note: The search result provided a range of IC50 values for a group of compounds, including this compound, rather than individual values ijournals.cn.

Future in vitro research should focus on developing more complex models, such as co-culture systems or organ-on-a-chip technologies, which can better mimic the physiological environment and provide more translatable data mdpi.com.

In vivo models, which involve testing within living organisms, are crucial for understanding how this compound interacts with entire biological systems, evaluating its efficacy, and observing complex physiological responses liveonbiolabs.comcusabio.com. While not specifically detailed for this compound in the provided results, general preclinical research relies heavily on animal models to bridge the gap between basic research and potential clinical applications liveonbiolabs.comcusabio.com. Developing appropriate in vivo models will be essential for validating the in vitro findings and exploring the systemic effects of this compound. The integration of both in vitro and in vivo approaches is considered complementary and vital for advancing scientific research liveonbiolabs.comcusabio.com.

Exploration of Novel Therapeutic Applications Based on Identified Biological Mechanisms

The preliminary identification of this compound's biological activities, including potential antimicrobial, anti-inflammatory, and antioxidant properties, opens avenues for exploring novel therapeutic applications ontosight.ai. Future research should focus on conducting detailed pharmacological studies to fully understand how this compound exerts these effects at a mechanistic level ontosight.ai.

Based on its potential anti-inflammatory activity, research could explore its application in conditions characterized by inflammation. Similarly, its suggested antimicrobial properties could lead to investigations into its use against specific pathogens. The reported antioxidant activities might warrant research into its potential role in combating oxidative stress-related diseases ontosight.ai.

Understanding the precise biological targets and signaling pathways modulated by this compound is a critical step in this process. This mechanistic understanding, gained through advanced in vitro and in vivo models (as discussed in Section 6.1), will provide the rational basis for developing this compound or its derivatives as potential therapeutic agents for specific indications ontosight.ai. The exploration of novel applications will be directly driven by the depth and clarity of the elucidated biological mechanisms.

Engineering of Biosynthetic Pathways for Enhanced and Sustainable Production of this compound

This compound can be obtained through isolation from certain plant species or via complex organic synthesis routes ontosight.ai. However, for comprehensive studies and potential future applications, the development of efficient methods for large-scale synthesis or production is necessary ontosight.ai. Engineering of biosynthetic pathways presents a promising avenue to achieve enhanced and sustainable production of this compound.

Biosynthetic pathway engineering involves manipulating the metabolic machinery of organisms, often microbes like bacteria or fungi, to produce desired compounds dtu.dkmdpi.comuni-hannover.denih.gov. This approach can overcome limitations associated with the low natural abundance of compounds in plants or the complexities and costs of chemical synthesis ontosight.ai.

Given that this compound is a natural product isolated from plants ontosight.aiijournals.cn, identifying and engineering the specific genes and enzymes involved in its biosynthesis in the original plant source is a potential strategy. Alternatively, heterologous expression, which involves transferring the relevant biosynthetic genes into a more amenable host organism like Escherichia coli or yeast, could enable more efficient and scalable production dtu.dknih.gov. Research in this area would involve mapping the complete biosynthetic route of this compound, identifying the key enzymatic steps, and then engineering these pathways into a suitable microbial or other expression system to optimize yield and purity dtu.dkmdpi.com. Success in this area is crucial for providing sufficient quantities of this compound for detailed research and to support the exploration of its therapeutic potential.

Integration of Computational Chemistry and Chemoinformatics for Predictive Studies and Drug Design Rationalization

The integration of computational chemistry and chemoinformatics approaches is a vital future direction for accelerating the research and development of this compound. Chemoinformatics utilizes computational methods to handle chemical information, enabling tasks such as the representation, comparison, and prediction of effects of chemical compounds in biological systems uni-hamburg.deyoutube.com. Computational chemistry, on the other hand, employs theoretical models to predict molecular properties and study chemical processes uni-hamburg.de.

These computational tools can be applied to this compound to gain deeper insights into its structure-activity relationships (SAR) youtube.com. By analyzing the correlation between the structural features of this compound and its observed biological activities, researchers can identify key moieties responsible for its effects. This information is invaluable for rational drug design efforts, aiming to modify the this compound structure to enhance efficacy, reduce potential off-target effects, or improve pharmacokinetic properties.

Furthermore, computational techniques such as molecular docking and molecular dynamics simulations can be used to predict how this compound interacts with potential biological targets, such as proteins or enzymes, that are hypothesized to be involved in its anti-inflammatory, antimicrobial, or antioxidant activities youtube.com. This can help validate or refute proposed mechanisms of action and guide experimental design.

Chemoinformatics databases and tools can also be employed to search for structurally similar compounds to this compound, which may possess similar or even more potent biological activities uni-hamburg.de. This can expand the pool of potential research candidates and provide insights into the structural requirements for desired effects. The integration of computational studies with experimental findings will provide a more comprehensive understanding of this compound and facilitate the rational design of novel compounds based on its scaffold uni-hamburg.denih.gov.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.